molecular formula C17H16N4O2 B7144834 Pyrazolo[1,5-a]pyridin-3-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone

Pyrazolo[1,5-a]pyridin-3-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone

Cat. No.: B7144834
M. Wt: 308.33 g/mol
InChI Key: FUIGOSLTKKAZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridin-3-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-a]pyridin-3-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with alkynyl compounds, followed by various condensation reactions. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine, provides access to pyrazolo[1,5-a]pyridin-3-yl derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve scalable reactions such as Sonogashira coupling, which is robust and allows for the efficient formation of carbon-carbon bonds. This method is particularly useful for preparing alkynyl heterocycles, which are key intermediates in the synthesis of pyrazolo[1,5-a]pyridin-3-yl compounds .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridin-3-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Pyrazolo[1,5-a]pyridin-3-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a pharmacophore in the design of drugs targeting various biological pathways. It has been investigated for its potential as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE), which are involved in inflammation and signal transduction, respectively .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its ability to form stable complexes with metals makes it useful in catalysis and material synthesis.

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyridin-3-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Similarly, as a PDE inhibitor, it prevents the breakdown of cyclic nucleotides, thereby modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyridin-3-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(14-11-19-21-9-4-2-5-15(14)21)20-10-7-13(12-20)23-16-6-1-3-8-18-16/h1-6,8-9,11,13H,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIGOSLTKKAZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.